molecular formula C18H15F3N2O B11443450 2-(1-methyl-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(1-methyl-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11443450
M. Wt: 332.3 g/mol
InChI Key: ZFHKLDPXENYRTQ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the indole ring through alkylation reactions using methyl iodide or other methylating agents.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, reaction optimization, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethylamine derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.

    Material Science: The compound’s unique chemical properties make it a candidate for use in organic electronics and optoelectronic devices.

    Chemical Biology: It is employed in chemical biology research to investigate the structure-activity relationships of indole-based compounds.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects. The acetamide moiety may also play a role in binding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and applications in organic electronics.

    1-methyl-1H-indole-3-carboxylic acid: Studied for its potential anti-inflammatory and anticancer activities.

    N-(4-(trifluoromethyl)phenyl)acetamide: Used in medicinal chemistry for its pharmacological properties.

Uniqueness

2-(1-methyl-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to the combination of the indole ring, trifluoromethyl group, and acetamide moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry, material science, and chemical biology.

Properties

Molecular Formula

C18H15F3N2O

Molecular Weight

332.3 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15F3N2O/c1-23-11-12(15-4-2-3-5-16(15)23)10-17(24)22-14-8-6-13(7-9-14)18(19,20)21/h2-9,11H,10H2,1H3,(H,22,24)

InChI Key

ZFHKLDPXENYRTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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